2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often implicated in cancer .
Mode of Action
this compound interacts with its targets by inhibiting their activities . This compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors .
Biochemical Pathways
The compound this compound affects the PI3K and HDAC pathways . Inhibition of these pathways leads to multiple epigenetic modifications affecting signaling networks .
Result of Action
The molecular and cellular effects of this compound’s action include potent antiproliferative activities against certain cancer cell lines . This is likely due to the compound’s inhibitory effects on PI3K and HDAC, leading to disruptions in cellular signaling networks .
Biological Activity
The compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2S, with a molecular weight of approximately 378.5 g/mol. It features an imidazoquinazoline core, which is significant for its biological properties. The unique structure includes a thioether and an acetamide functional group, contributing to its interaction with various biological targets.
Structural Features
Feature | Description |
---|---|
Core Structure | Imidazoquinazoline |
Functional Groups | Thioether, Acetamide |
Molecular Weight | 378.5 g/mol |
Molecular Formula | C18H22N4O2S |
The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in cancer progression. Notably, it has shown potential as a dual inhibitor of:
- Phosphatidylinositol 3-kinase (PI3K) : A critical enzyme in the signaling pathways that promote cell growth and survival.
- Histone deacetylase (HDAC) : Enzymes that regulate gene expression by modifying chromatin structure.
Inhibition Studies
Research indicates that compounds derived from the imidazoquinazoline class exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, studies have demonstrated that the compound can effectively inhibit PI3K activity with an IC50 value in the nanomolar range, suggesting potent biological activity against cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. Variations in the substituents on the imidazoquinazoline core significantly affect its biological activity:
- Substituent Variations : Altering the alkyl groups or introducing different aromatic rings can enhance binding affinity to PI3K and HDAC.
- Binding Affinity : Docking studies have shown that specific modifications can improve interactions at the ATP-binding site of PI3K, leading to increased inhibitory potency .
Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Alkyl Group Variation | Enhanced activity against PI3K |
Aromatic Substitution | Improved binding affinity to target proteins |
Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound against several cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .
Study 2: Enzyme Inhibition
In another research effort, the compound was tested for its ability to inhibit HDAC activity. The findings revealed a dose-dependent inhibition pattern, with notable effects observed at concentrations as low as 100 nM . This suggests potential applications in epigenetic therapies for cancer.
Study 3: In Vivo Efficacy
Animal model studies are essential for evaluating the therapeutic potential of new compounds. Preliminary results indicate that administration of this compound led to reduced tumor growth in xenograft models, further supporting its role as a promising anticancer agent .
Properties
IUPAC Name |
2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16(2)14-20-23(30)28-22(26-20)18-10-6-7-11-19(18)27-24(28)31-15-21(29)25-13-12-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGNEPMFRNKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.